

Petunidin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Petunidin*

Cat. No.: *B190375*

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This technical guide provides an in-depth overview of **Petunidin**, a naturally occurring anthocyanidin, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and associated experimental methodologies.

Chemical and Physical Data

Petunidin is a water-soluble pigment belonging to the flavonoid family, responsible for the red, purple, and blue colors of many fruits, flowers, and berries.

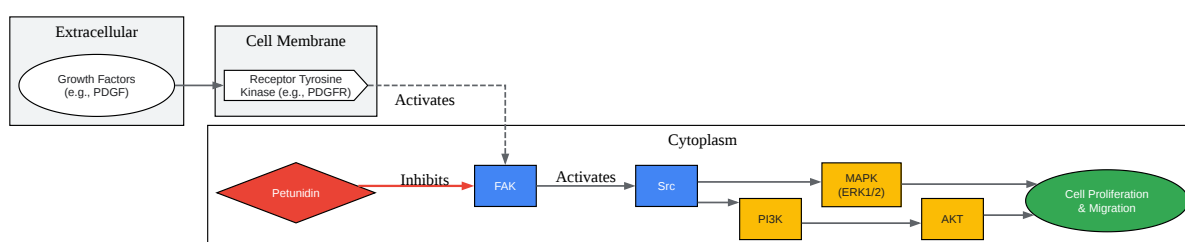
Property	Value	Citation(s)
CAS Number	1429-30-7	[1][2][3][4][5]
Molecular Weight	352.72 g/mol	[1][2][4][6]
Molecular Formula	C ₁₆ H ₁₃ ClO ₇	[1][6]
IUPAC Name	2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride	[1]
Synonyms	Petunidin chloride, Petunidol	[3][7]

Biological Activity and Signaling Pathways

Petunidin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Its mechanisms of action involve the modulation of several key signaling pathways.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

Petunidin has been shown to directly bind to and suppress the activity of Focal Adhesion Kinase (FAK).[3][8] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. By inhibiting FAK, **Petunidin** can attenuate downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer and other diseases.[9]

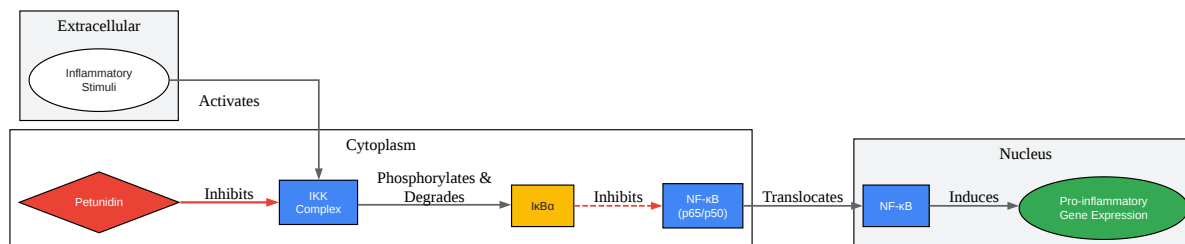


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Petunidin's inhibition of the FAK signaling pathway.

Modulation of NF- κ B Signaling

Petunidin has also been demonstrated to downregulate the NF- κ B signaling pathway.[6] NF- κ B is a transcription factor that plays a central role in inflammatory responses and cell survival. By inhibiting NF- κ B, **Petunidin** can reduce the expression of pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.



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Petunidin's modulation of the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of **Petunidin**. Researchers should optimize these protocols for their specific experimental systems.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to determine the effect of **Petunidin** on the proliferation of cancer cell lines such as HCT116.^{[10][11]}

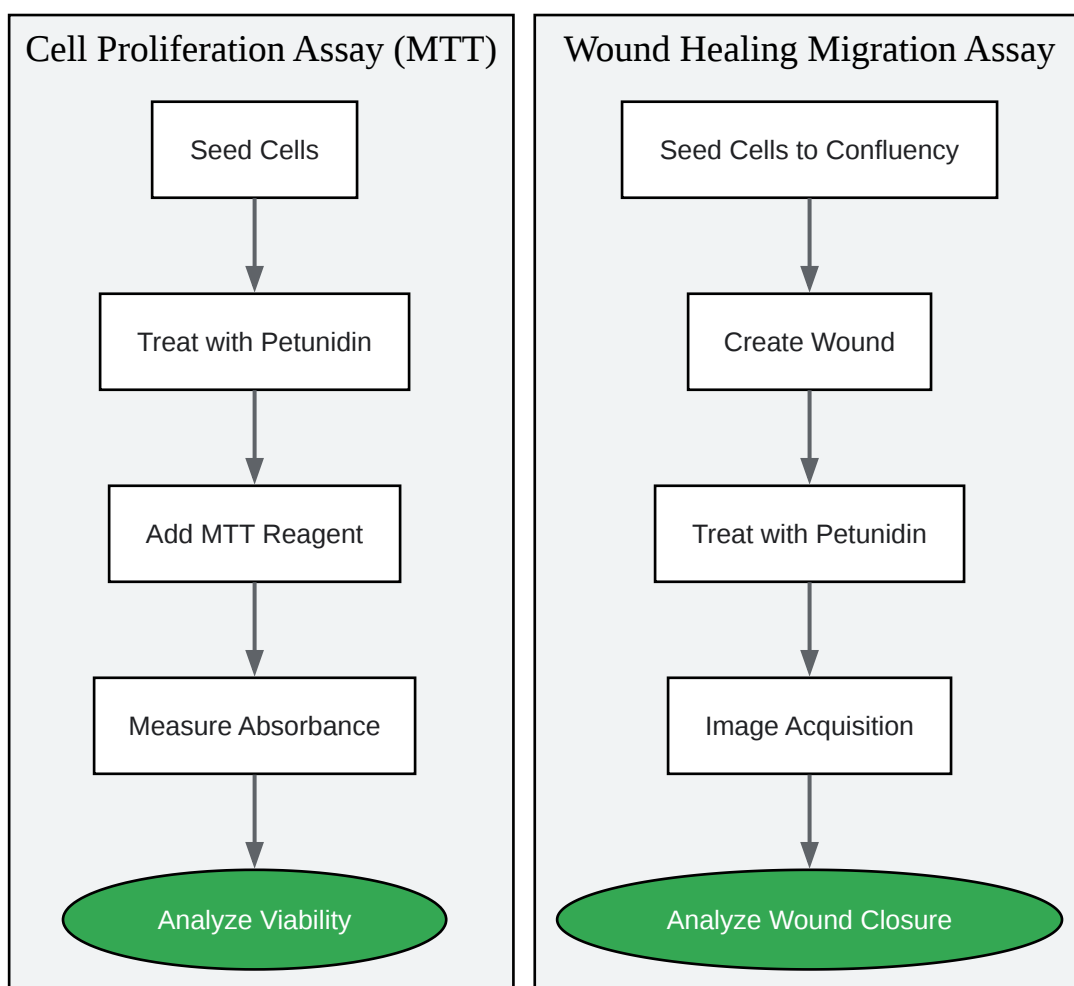
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **Petunidin** (e.g., 10, 25, 50, 100 μM) and a vehicle control for 24, 48, and 72 hours.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Wound Healing Migration Assay

This assay is used to evaluate the effect of **Petunidin** on the migration of cells, such as human aortic smooth muscle cells.[\[10\]](#)[\[12\]](#)

- Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
- Wound Creation: Create a scratch in the cell monolayer using a sterile 200 μ L pipette tip.
- Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of **Petunidin** or a vehicle control.
- Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
- Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.



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A generalized workflow for in vitro assays.

Western Blot Analysis

This protocol is for detecting changes in the protein expression and phosphorylation status of key signaling molecules following **Petunidin** treatment.

- Cell Lysis: Treat cells with **Petunidin** for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FAK, FAK, p-AKT, AKT, NF- κ B) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

This technical guide provides a foundational understanding of **Petunidin** for research and development purposes. Further investigation into its diverse biological activities and mechanisms of action is warranted to fully elucidate its therapeutic potential.

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